molecular formula C10H12ClNOS B3378138 1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide CAS No. 1384429-82-6

1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide

Cat. No.: B3378138
CAS No.: 1384429-82-6
M. Wt: 229.73 g/mol
InChI Key: VUDFIGWPCWSQHA-UHFFFAOYSA-N
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Description

1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide is a chemical compound with the molecular formula C10H12ClNOS and a molecular weight of 229.73 g/mol . This compound is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further linked to a sulfanyl group and a dimethylformamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide typically involves the reaction of 4-(chloromethyl)phenyl sulfide with N,N-dimethylformamide under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding thiols or other reduced forms.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles such as amines or thiols for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The sulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide can be compared with other similar compounds such as:

    4-(chloromethyl)phenyl sulfide: Lacks the dimethylformamide moiety, making it less versatile in certain applications.

    N,N-dimethylformamide: Lacks the chloromethylphenyl sulfanyl group, limiting its reactivity in specific chemical reactions.

    4-(chloromethyl)phenyl sulfoxide: An oxidized form with different chemical properties and reactivity.

The unique combination of functional groups in this compound makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

S-[4-(chloromethyl)phenyl] N,N-dimethylcarbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-12(2)10(13)14-9-5-3-8(7-11)4-6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDFIGWPCWSQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide
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1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide
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1-{[4-(chloromethyl)phenyl]sulfanyl}-N,N-dimethylformamide
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